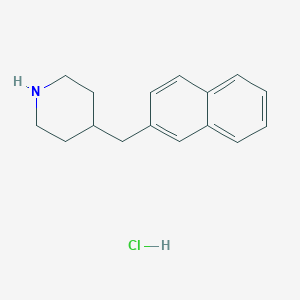

4-(naphthalen-2-ylmethyl)piperidine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(naphthalen-2-ylmethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a naphthylmethyl group attached to the piperidine ring, which imparts unique chemical and biological properties.

准备方法

The synthesis of 4-(naphthalen-2-ylmethyl)piperidine hydrochloride can be achieved through various synthetic routes. One common method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) . Industrial production methods often involve the use of continuous flow reactions and microwave irradiation to enhance reaction efficiency and yield .

化学反应分析

4-(naphthalen-2-ylmethyl)piperidine hydrochloride undergoes various types of chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds under basic conditions.

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and catalysts such as rhodium complexes . Major products formed from these reactions include various substituted piperidines and piperidinones .

科学研究应用

Medicinal Chemistry

a. Drug Development

4-(Naphthalen-2-ylmethyl)piperidine hydrochloride has been explored for its role in developing novel pharmaceuticals targeting the central nervous system (CNS). Its unique structural features allow it to act on specific receptors, making it a candidate for treating various neurological disorders. For instance, derivatives of this compound have shown promise as inhibitors of enzymes involved in neurotransmitter regulation, such as acetylcholinesterase, which is crucial for managing conditions like Alzheimer's disease .

b. Anticholinesterase Activity

Research has demonstrated that compounds similar to 4-(naphthalen-2-ylmethyl)piperidine exhibit anti-acetylcholinesterase activity. In a study, various derivatives were synthesized and evaluated for their inhibitory effects on acetylcholinesterase, with findings indicating that while they were less potent than established drugs like donepezil, they still presented potential as therapeutic agents for cognitive enhancement .

Bioconjugation and Targeted Therapy

a. Bioconjugation Applications

The compound can be utilized to create bioconjugates that link biomolecules such as proteins and antibodies. This application enhances the therapeutic efficacy of these biomolecules by improving their stability and targeting capabilities within biological systems .

b. Targeted Drug Delivery

Through bioconjugation strategies, this compound can be integrated into drug delivery systems designed to target specific tissues or cells. This specificity is crucial in reducing side effects and increasing the effectiveness of treatments for diseases like cancer .

Fluorescent Probes

The naphthalene moiety present in this compound lends itself to the development of fluorescent probes used in biological imaging. These probes can provide insights into cellular processes by allowing researchers to visualize interactions at the molecular level. This application is particularly valuable in studying dynamic biological systems and disease mechanisms .

Material Science

In addition to its biological applications, this compound has potential uses in material science. Its properties can be harnessed to create advanced materials, including polymers with tailored functionalities suitable for electronics and coatings. This versatility opens avenues for innovative applications in nanotechnology and materials engineering .

Case Study 1: Anti-Acetylcholinesterase Activity

A series of compounds based on the structure of 4-(naphthalen-2-ylmethyl)piperidine were synthesized and tested for their ability to inhibit acetylcholinesterase using the Ellman test. The results indicated varying degrees of inhibition, with some compounds demonstrating IC50 values ranging from 16.42 µM to 63.03 µM, suggesting their potential as therapeutic agents against cognitive decline associated with Alzheimer's disease .

Case Study 2: Synthesis of Derivatives

Research has focused on synthesizing derivatives of this compound to enhance its pharmacological properties. These derivatives were evaluated for their binding affinity and selectivity towards target receptors, revealing insights into structure-activity relationships that could guide future drug design efforts .

作用机制

The mechanism of action of 4-(naphthalen-2-ylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups . For example, piperidine derivatives are known to exhibit anticancer, antiviral, and antimicrobial activities by targeting specific proteins and disrupting cellular processes .

相似化合物的比较

4-(naphthalen-2-ylmethyl)piperidine hydrochloride can be compared with other similar compounds, such as:

Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.

Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.

Matrine: A piperidine derivative with antiviral and anticancer properties.

Berberine: An isoquinoline alkaloid with antimicrobial and anticancer activities.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound in various scientific research fields .

生物活性

4-(Naphthalen-2-ylmethyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by a piperidine ring substituted with a naphthylmethyl group, which contributes to its hydrophobicity and potential receptor binding affinity. Its molecular formula is C15H18ClN, with a molecular weight of approximately 255.77 g/mol.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, highlighting its role as a potential therapeutic agent in various conditions.

1. Antiviral Activity

Recent studies have indicated that compounds related to 4-(naphthalen-2-ylmethyl)piperidine derivatives exhibit antiviral properties, particularly against coronaviruses. For instance, related compounds have shown high binding affinities to the papain-like protease (PLpro) of SARS-CoV, suggesting that structural modifications can enhance their inhibitory effects.

| Compound | IC50 (µM) | Target |

|---|---|---|

| 15g | 0.67 | SARS-CoV PLpro |

| 3k | 0.35 | SARS-CoV PLpro |

These findings indicate that the naphthyl group significantly enhances the binding affinity and selectivity towards viral proteases, making it a promising scaffold for antiviral drug development .

2. Neuropharmacological Effects

The compound's structural similarity to other piperidine derivatives suggests potential neuropharmacological effects. Studies on related piperidine compounds have demonstrated varying affinities for neurotransmitter receptors, including dopamine and opioid receptors. For example, spiroxatrine, a structurally related compound, exhibited moderate potency at the nociceptin/orphanin FQ receptor (Ki = 118 nM) .

3. Acetylcholinesterase Inhibition

In vitro studies have assessed the anti-acetylcholinesterase activity of piperidine derivatives similar to this compound. The results indicated that while some derivatives showed promising inhibitory effects, they were generally less potent than established inhibitors like donepezil.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Donepezil | 0.41 ± 0.09 | Standard |

| Derivative A | 16.42 ± 1.07 | Test Compound |

| Derivative B | 63.03 ± 4.06 | Test Compound |

This suggests that while the compound has potential as an acetylcholinesterase inhibitor, further modifications may be necessary to enhance potency .

Structure-Activity Relationship (SAR)

The SAR analysis of naphthyl-substituted piperidines indicates that the position and nature of substituents significantly influence biological activity. For instance, the presence of hydrophobic groups enhances receptor binding and selectivity, while polar groups may improve solubility and bioavailability .

Case Studies

Several case studies have explored the efficacy of naphthyl-piperidine derivatives in preclinical models:

- Antiviral Efficacy : A study demonstrated that compound 15g effectively inhibited SARS-CoV replication in vitro with an IC50 of 0.67 µM, showcasing its potential as an antiviral candidate .

- Neuropharmacological Assessment : In a mouse model, derivatives similar to this compound were evaluated for their effects on pain perception and memory functions, indicating possible therapeutic applications in neurodegenerative diseases .

属性

IUPAC Name |

4-(naphthalen-2-ylmethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N.ClH/c1-2-4-16-12-14(5-6-15(16)3-1)11-13-7-9-17-10-8-13;/h1-6,12-13,17H,7-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APETVRBXGYTBBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC3=CC=CC=C3C=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。